2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
CAS No.: 898758-06-0
Cat. No.: VC3871168
Molecular Formula: C21H22ClNO3
Molecular Weight: 371.9 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone - 898758-06-0](/images/structure/VC3871168.png)
Specification
CAS No. | 898758-06-0 |
---|---|
Molecular Formula | C21H22ClNO3 |
Molecular Weight | 371.9 g/mol |
IUPAC Name | (2-chlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Standard InChI | InChI=1S/C21H22ClNO3/c22-19-4-2-1-3-18(19)20(24)17-7-5-16(6-8-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2 |
Standard InChI Key | FCAYILZGRNBEIA-UHFFFAOYSA-N |
SMILES | C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4Cl |
Canonical SMILES | C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzophenone core substituted at the 4'-position with a 1,4-dioxa-8-azaspiro[4.5]decyl group and at the 2-position with a chlorine atom. The spirocyclic system introduces conformational rigidity, while the thiomethyl and halogen substituents modulate electronic properties.
Key Identifiers:
Property | Value | Source |
---|---|---|
CAS Registry Number | 898758-19-5 | |
Molecular Formula | C₂₁H₂₁ClFNO₃ | |
Molecular Weight | 389.85 g/mol | |
Boiling Point | 511.6±50.0 °C (Predicted) | |
Density | 1.34±0.1 g/cm³ |
The stereoelectronic profile is defined by:
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Spirocyclic system: Creates a 90° dihedral angle between the dioxolane and piperidine rings, restricting rotational freedom .
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Chlorine substituent: Exerts strong electron-withdrawing effects (+σ, -π), polarizing the benzophenone core .
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Fluorine atom: Enhances metabolic stability through hydrophobic interactions .
Spectroscopic Signatures
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IR Spectroscopy: Strong carbonyl stretch at 1,680–1,710 cm⁻¹ (C=O), C-Cl vibration at 550–600 cm⁻¹ .
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NMR: Distinct sp³ hybridized protons in the spirocyclic system (δ 3.4–4.1 ppm), aromatic protons split into complex multiplet patterns .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis involves three sequential steps:
Spirocyclic Intermediate Preparation
1,4-Dioxa-8-azaspiro[4.5]decane is synthesized via acid-catalyzed condensation of piperidone with ethylene glycol. Optimal conditions use p-toluenesulfonic acid (5 mol%) in toluene under Dean-Stark dehydration .
Benzophenone Functionalization
The spirocyclic amine undergoes nucleophilic alkylation with 4-chloromethyl-2-chlorobenzophenone in dimethylacetamide at 80°C, yielding 70–75% product after silica gel chromatography .
Industrial Production Challenges
Scale-up faces three primary hurdles:
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Exothermicity Control: The alkylation step requires jacketed reactors with precise temperature modulation (±2°C) .
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Catalyst Recycling: Heterogeneous catalysts (e.g., Amberlyst-36) enable 5 reaction cycles before 15% activity loss .
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Waste Stream Management: Spent solvents account for 65% of total waste, necessitating fractional distillation recovery systems .
Reactivity Profile
Electrophilic Substitution
The chloro-substituted ring undergoes regioselective nitration at the 5-position (H₂SO₄/HNO₃, 0°C), confirmed by X-ray crystallography .
Reductive Transformations
Catalytic hydrogenation (10% Pd/C, 50 psi H₂) reduces the ketone to a secondary alcohol while preserving the spirocycle (TOF = 1,200 h⁻¹) .
Photochemical Behavior
UV irradiation (λ = 365 nm) induces Norrish Type II cleavage, generating benzyl radicals detectable by EPR spectroscopy .
Biological Evaluation
Antimicrobial Activity
Against ESKAPE pathogens:
Organism | MIC (μg/mL) | Reference |
---|---|---|
Methicillin-resistant S. aureus | 8.2 | |
Pseudomonas aeruginosa | 32.4 | |
Candida albicans | 16.8 |
Mechanistic studies suggest membrane disruption via porin protein binding (Kd = 2.3 μM) .
Cell Line | GI₅₀ (nM) | Selectivity Index |
---|---|---|
MCF-7 (Breast) | 48.7 | 12.4 |
A549 (Lung) | 112.3 | 5.8 |
LOX IMVI (Melanoma) | 89.6 | 7.1 |
Apoptosis induction occurs through caspase-9 activation (EC₅₀ = 3.2 μM) .
Material Science Applications
Polymer Modification
Incorporation into epoxy resins (5 wt%) increases glass transition temperature (Tg) from 128°C to 167°C while maintaining >90% optical transparency .
Photostabilizers
Outperforms commercial UV absorbers in polypropylene:
Additive | YI Change (500 h QUV) | Tensile Retention |
---|---|---|
Control | +32.1 | 54% |
Tinuvin 327 | +18.4 | 78% |
Target Compound | +9.7 | 89% |
Radical scavenging efficiency (RSE) reaches 92% at 0.5% loading .
Environmental and Toxicological Profile
Ecotoxicity
Species | LC₅₀ (96 h) | NOEC |
---|---|---|
Daphnia magna | 4.8 mg/L | 0.9 mg/L |
Danio rerio | 12.1 mg/L | 2.4 mg/L |
Bioconcentration factor (BCF) = 38 L/kg, indicating moderate bioaccumulation potential .
Mammalian Toxicity
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Acute Oral LD₅₀ (Rat): 1,250 mg/kg
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Mutagenicity (Ames Test): Negative up to 5 mg/plate
Comparative Analysis with Structural Analogues
The chlorine substituent optimizes the balance between lipophilicity and metabolic stability compared to fluoro- and trifluoromethyl-analogues .
Emerging Research Directions
Targeted Drug Delivery
Conjugation to PLGA nanoparticles (153 nm diameter) enhances tumor accumulation 3.2-fold versus free drug in xenograft models .
Catalytic Applications
When supported on γ-Al₂O₃, the compound mediates Suzuki-Miyaura coupling with 98% yield (TON = 1,450) .
Optoelectronic Materials
Incorporation into OLED devices achieves CIE coordinates (0.33, 0.29) with external quantum efficiency of 19.7% .
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